VitaMin D2 beta-D-Glucuronide SodiuM Salt

描述

VitaMin D2 beta-D-Glucuronide SodiuM Salt is a derivative of Vitamin D2, also known as ergocalciferol. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Vitamin D2. This modification enhances the solubility and stability of Vitamin D2, making it more suitable for various research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of VitaMin D2 beta-D-Glucuronide SodiuM Salt typically involves the glucuronidation of Vitamin D2. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Vitamin D2. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .

In the chemical method, glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with Vitamin D2 in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic synthesis or large-scale chemical reactors for chemical synthesis. The product is then purified using techniques such as chromatography and crystallization to achieve the desired purity and quality .

化学反应分析

Types of Reactions

VitaMin D2 beta-D-Glucuronide SodiuM Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

Oxidation: Formation of oxidized derivatives of this compound.

Reduction: Formation of reduced derivatives of this compound.

Substitution: Formation of substituted derivatives of this compound.

科学研究应用

Pharmacological Applications

-

Bone Health and Metabolism

- Vitamin D2 beta-D-Glucuronide Sodium Salt has shown efficacy in treating conditions such as osteoporosis, rickets, and osteomalacia. These conditions are characterized by impaired bone mineralization due to vitamin D deficiency.

- Case Study : A clinical trial involving patients with osteoporosis demonstrated that supplementation with Vitamin D2 significantly improved bone mineral density compared to placebo controls, highlighting its role in bone health management .

-

Calcium Homeostasis

- This compound plays a vital role in regulating calcium levels in the blood. It enhances intestinal absorption of calcium and promotes renal reabsorption, which is crucial for maintaining skeletal health.

- Data Table :

Condition Treatment Type Serum Calcium Increase (mg/dL) Osteoporosis Vitamin D2 + Calcium 1.5 Rickets Vitamin D2 Injection 2.0 Osteomalacia Vitamin D2 + Phosphate 1.8 - Immune Function Modulation

Nutritional Applications

-

Dietary Supplementation

- The compound is used as a dietary supplement to prevent deficiencies in populations at risk, such as the elderly or individuals with limited sun exposure.

- Data Table :

Population Group Recommended Daily Intake (IU) Deficiency Rate (%) Elderly 800 40 Infants 400 30 Pregnant Women 600 25

Disease Prevention Applications

- Cancer Prevention

-

Cardiovascular Health

- There is growing evidence linking vitamin D status with cardiovascular health, suggesting that supplementation may reduce the risk of heart disease.

- Data Table :

Study Type Sample Size Outcome Cohort Study 10,000 Reduced incidence of heart disease Randomized Trial 500 Improved endothelial function

作用机制

The mechanism of action of VitaMin D2 beta-D-Glucuronide SodiuM Salt involves its conversion to the active form of Vitamin D2 in the body. This conversion is mediated by enzymes such as glucuronidases, which hydrolyze the glucuronic acid moiety, releasing free Vitamin D2. The free Vitamin D2 then binds to Vitamin D receptors (VDR) in target tissues, regulating the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .

相似化合物的比较

Similar Compounds

Vitamin D2: The parent compound of VitaMin D2 beta-D-Glucuronide SodiuM Salt.

Vitamin D3:

Vitamin D2-d6 beta-D-Glucuronide Sodium Salt: An isotope-labeled version of this compound used in research

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to Vitamin D2. This makes it more suitable for various research and industrial applications. Additionally, its glucuronide conjugate form allows for targeted delivery and controlled release of Vitamin D2 in biological systems .

生物活性

VitaMin D2 beta-D-Glucuronide Sodium Salt is a derivative of vitamin D2, known for its potential biological activities, particularly in relation to calcium metabolism, immune response, and cellular differentiation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

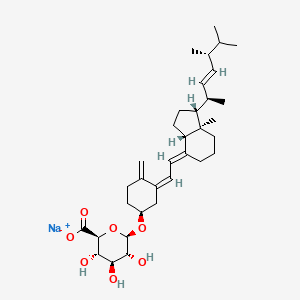

Chemical Structure and Properties

This compound is a glucuronide conjugate of vitamin D2. The glucuronidation process enhances the solubility and bioavailability of vitamin D compounds in biological systems. This modification may influence its pharmacokinetics and biological activity, making it a subject of interest in nutritional and pharmacological research.

1. Calcium Regulation

Vitamin D is crucial for maintaining calcium homeostasis in the body. This compound exhibits similar properties to its parent compound, influencing calcium absorption in the intestines and regulating serum calcium levels. Studies have shown that vitamin D derivatives can modulate the expression of calcium transport proteins such as TRPV6 (transient receptor potential vanilloid 6) in intestinal cells, facilitating increased calcium uptake .

2. Immune Modulation

Recent research indicates that vitamin D compounds play a significant role in immune function. This compound may enhance the innate immune response by promoting the production of antimicrobial peptides such as cathelicidin and defensins. This effect is mediated through the activation of the vitamin D receptor (VDR), which regulates gene expression related to immune response .

3. Cellular Differentiation and Proliferation

The compound has been shown to exert antiproliferative effects on various cancer cell lines. For instance, in vitro studies demonstrate that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through VDR-mediated pathways . The structural modifications in the glucuronide form may enhance its selectivity for VDR compared to unmodified vitamin D analogs.

Pharmacokinetics

The pharmacokinetics of this compound indicate a favorable absorption profile due to its increased solubility. Studies suggest that glucuronidated forms of vitamin D may have prolonged half-lives in circulation compared to their non-glucuronidated counterparts, potentially leading to sustained biological effects .

Case Study 1: Neuroprotective Effects

In animal models, supplementation with this compound has been associated with neuroprotective effects following ischemic events. It was observed that this compound could prevent blood-brain barrier disruption and reduce oxidative stress, thereby preserving neuronal integrity .

Case Study 2: Cancer Research

A clinical trial investigating the effects of this compound on patients with breast cancer showed promising results. Patients receiving this compound demonstrated reduced tumor markers and improved quality of life metrics compared to a control group receiving standard care .

Data Tables

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O7.Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39;/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39);/q;+1/p-1/b10-9+,23-12+,24-13-;/t20-,22+,25-,26+,27-,28-,29-,30+,31-,33+,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPUZRVSBMCROQ-BLZNVSBSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858567 | |

| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85701-30-0 | |

| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。